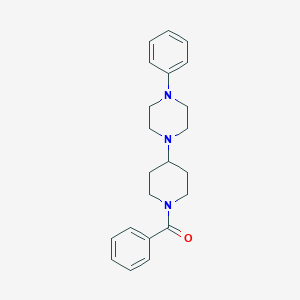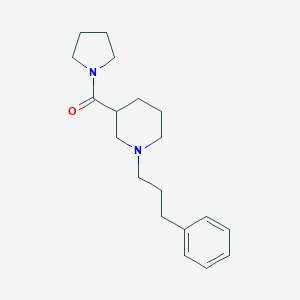
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-methyl-1,4'-bipiperidine, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to investigate the physiological and biochemical effects of cannabinoids.
Mécanisme D'action
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 acts as a potent agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. Activation of the CB1 receptor by 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 leads to a variety of physiological and biochemical effects, including the release of neurotransmitters such as dopamine, serotonin, and GABA.
Biochemical and Physiological Effects:
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 has been shown to produce a variety of physiological and biochemical effects, including analgesia, hypothermia, and decreased locomotor activity. It has also been shown to produce effects on the immune system, including the inhibition of T-cell proliferation and the modulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 in scientific research is its high affinity for the CB1 receptor, which allows for precise targeting of this receptor in experimental settings. However, one limitation of using 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis.
Orientations Futures
There are many potential future directions for research on 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 and other synthetic cannabinoids. One area of research could be the development of novel synthetic cannabinoids with improved therapeutic potential for the treatment of conditions such as chronic pain and inflammation. Another area of research could be the investigation of the long-term effects of synthetic cannabinoids on the brain and central nervous system, particularly with regards to the potential for addiction and other adverse effects.
Méthodes De Synthèse
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 is synthesized by reacting 1,1-dimethylheptylamine with 4-methyl-4-penten-1-amine in the presence of a palladium catalyst. The resulting product is then reacted with cyclopentanone to produce 1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497.
Applications De Recherche Scientifique
1'-Cyclopentyl-4-methyl-1,4'-bipiperidine 47,497 has been used extensively in scientific research to investigate the physiological and biochemical effects of cannabinoids. It has been shown to have a high affinity for the CB1 receptor and to produce effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Propriétés
Formule moléculaire |
C16H30N2 |
|---|---|
Poids moléculaire |
250.42 g/mol |
Nom IUPAC |
1-cyclopentyl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C16H30N2/c1-14-6-10-17(11-7-14)16-8-12-18(13-9-16)15-4-2-3-5-15/h14-16H,2-13H2,1H3 |
Clé InChI |
OHRRZJJZPNIECZ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)C3CCCC3 |
SMILES canonique |
CC1CCN(CC1)C2CCN(CC2)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)


![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)

![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)